molecular formula C8H7BrN2O3 B14521373 4-(Bromomethyl)-3-nitrobenzamide CAS No. 62700-58-7

4-(Bromomethyl)-3-nitrobenzamide

Cat. No.: B14521373
CAS No.: 62700-58-7
M. Wt: 259.06 g/mol
InChI Key: QPKXPHAATQZBBY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitrobenzamide is an organic compound with the molecular formula C8H7BrN2O3 It is a derivative of benzamide, featuring a bromomethyl group at the 4-position and a nitro group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of toluene to form 3-nitrotoluene. This is followed by bromination to introduce the bromomethyl group, resulting in 4-(Bromomethyl)-3-nitrotoluene. Finally, the amide group is introduced through a reaction with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-nitrobenzamide depends on its application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-3-nitrobenzoic acid
  • 4-(Bromomethyl)benzoic acid
  • 4-Bromobenzyl bromide

Uniqueness

4-(Bromomethyl)-3-nitrobenzamide is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research purposes .

Properties

CAS No.

62700-58-7

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

4-(bromomethyl)-3-nitrobenzamide

InChI

InChI=1S/C8H7BrN2O3/c9-4-6-2-1-5(8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12)

InChI Key

QPKXPHAATQZBBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])CBr

Origin of Product

United States

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